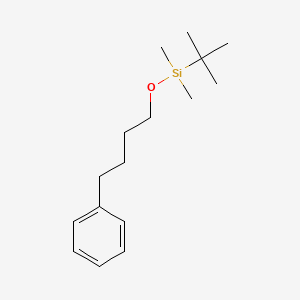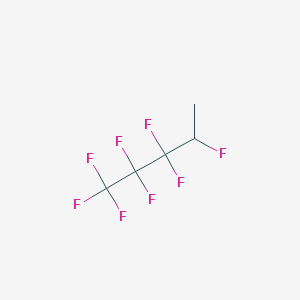![molecular formula C4H8N2O B14464676 N-[(E)-(Dimethylamino)methylidene]formamide CAS No. 67200-08-2](/img/structure/B14464676.png)
N-[(E)-(Dimethylamino)methylidene]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(Dimethylamino)methylidene]formamide is an organic compound with the molecular formula C4H8N2O. It is a derivative of formamide, where the hydrogen atom is replaced by a dimethylamino group. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-(Dimethylamino)methylidene]formamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(Dimethylamino)methylidene]formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted formamides. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[(E)-(Dimethylamino)methylidene]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(E)-(Dimethylamino)methylidene]formamide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electrons, making the compound reactive towards electrophiles. Conversely, the formamide group can accept electrons, making it reactive towards nucleophiles. This dual reactivity allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the methylene group.
N,N-Dimethylacetamide: Similar but has an acetyl group instead of a formyl group.
N,N-Dimethylmethanamide: Similar but has a methanamide group.
Uniqueness
N-[(E)-(Dimethylamino)methylidene]formamide is unique due to its specific reactivity profile, which allows it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications.
Properties
CAS No. |
67200-08-2 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)formamide |
InChI |
InChI=1S/C4H8N2O/c1-6(2)3-5-4-7/h3-4H,1-2H3 |
InChI Key |
KZQIDLFHPVGZQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


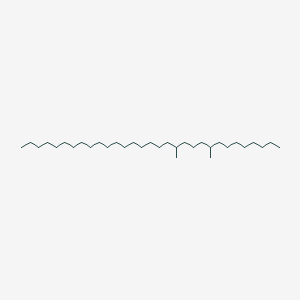

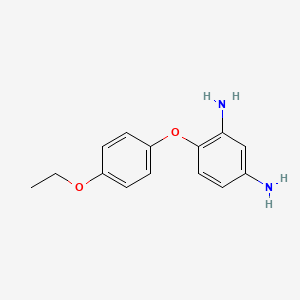
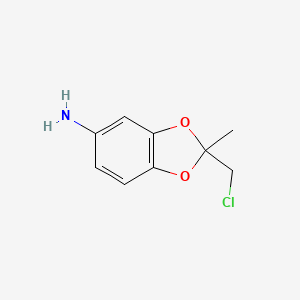


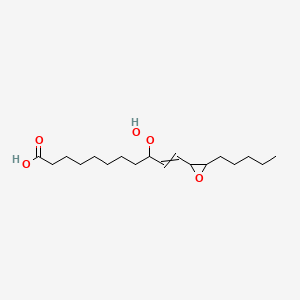
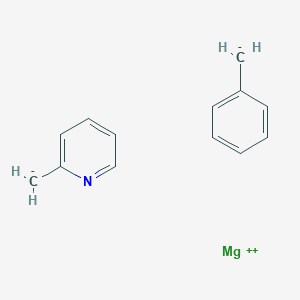
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

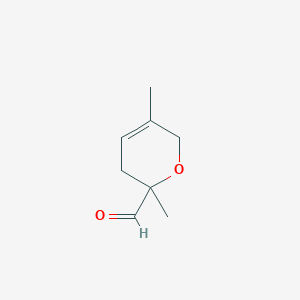
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
